3-Bromo-4-(trifluoromethoxy)benzamide

Description

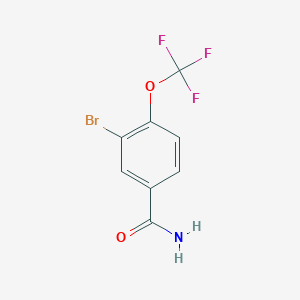

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-4-(trifluoromethoxy)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrF3NO2/c9-5-3-4(7(13)14)1-2-6(5)15-8(10,11)12/h1-3H,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHJZOZPUSPCZSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)N)Br)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90650432 | |

| Record name | 3-Bromo-4-(trifluoromethoxy)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90650432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914636-29-6 | |

| Record name | 3-Bromo-4-(trifluoromethoxy)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=914636-29-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-4-(trifluoromethoxy)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90650432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Bromo 4 Trifluoromethoxy Benzamide and Its Analogues

Precursor Synthesis and Starting Material Derivatization for the Benzamide (B126) Framework

The foundation for synthesizing 3-Bromo-4-(trifluoromethoxy)benzamide lies in the efficient preparation of its core components: substituted anilines or benzoic acids that form the benzamide structure, and the halogenated trifluoromethoxybenzene intermediates that provide the unique substitution pattern.

Preparation of Substituted Anilines and Benzoic Acids

The synthesis of the benzamide framework typically begins with appropriately substituted anilines or benzoic acids. The preparation of substituted anilines, such as 4-(trifluoromethoxy)aniline, can be achieved through various established methods. A common route is the reduction of the corresponding nitroarene, for instance, reacting 1-nitro-4-(trifluoromethoxy)benzene (B1297537) with iron in the presence of an acid like hydrochloric acid. google.com Other modern approaches include transition metal-catalyzed C–N cross-coupling reactions or nucleophilic aromatic substitution (SNAr) reactions. beilstein-journals.org

Similarly, substituted benzoic acids are crucial precursors. These can be synthesized through methods like the hydrolysis of benzonitriles or the oxidation of alkylbenzenes. quora.com A versatile laboratory method involves reacting a substituted benzene (B151609) derivative with oxalyl chloride and a Lewis acid catalyst like aluminum chloride to form an acid chloride, which is then hydrolyzed to the corresponding benzoic acid. acs.org Alternatively, benzamides themselves can be hydrolyzed under acidic or alkaline conditions to yield the parent benzoic acid. pharmacyinfoline.com

| Precursor Type | Common Synthetic Routes | Key Reagents |

| Substituted Anilines | Reduction of nitroarenes | Fe/HCl, H₂/Pd, SnCl₂ |

| C-N cross-coupling | Pd or Cu catalysts | |

| From benzyl (B1604629) azides | H₂SO₄ | |

| Substituted Benzoic Acids | Hydrolysis of benzonitriles | H₃O⁺ or OH⁻ |

| From acid chlorides | Oxalyl chloride, AlCl₃, then H₂O | |

| Hydrolysis of benzamides | NaOH, then HCl |

Synthesis of Halogenated Trifluoromethoxybenzene Intermediates

The trifluoromethoxy (-OCF₃) group is a key feature that imparts specific electronic properties and lipophilicity. Its synthesis often requires harsh conditions. A prevalent industrial method involves the chlorination of a substituted anisole (B1667542) (methoxybenzene) to yield a trichloromethoxy intermediate, which is subsequently fluorinated using anhydrous hydrogen fluoride (B91410) (HF). google.compatsnap.com

Alternative strategies for creating aryl trifluoromethyl ethers include the reaction of phenols via chlorothionoformate intermediates. These intermediates are treated with fluorinating agents such as antimony trifluoride or sulfur tetrafluoride at high temperatures. researchgate.netbeilstein-journals.org The direct trifluoromethoxylation of arenes remains a challenging but actively researched area. researchgate.net Halogenation of these trifluoromethoxybenzene intermediates can then be performed to install the required bromine or other halogen atoms.

Amide Bond Formation Strategies

The central reaction in the synthesis is the formation of the amide bond, linking the carboxylic acid and amine components. This transformation requires the activation of the carboxylic acid to facilitate the reaction with the amine nucleophile.

Conventional Coupling Reagents and Conditions

The direct reaction between a carboxylic acid and an amine to form an amide is thermodynamically unfavorable and requires high temperatures. Therefore, the carboxylic acid is typically "activated". This can be achieved by converting the carboxylic acid into a more reactive derivative, such as an acyl chloride, which readily reacts with an amine or ammonia (B1221849). slideshare.net

More commonly, "coupling reagents" are used to facilitate the reaction in a single pot under milder conditions. Carbodiimides, such as N,N′-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are widely used. luxembourg-bio.comresearchgate.net These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the amine. To improve efficiency and reduce side reactions like racemization, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) are often included. luxembourg-bio.com Other families of highly effective coupling reagents include phosphonium (B103445) salts (e.g., PyBOP) and aminium/uronium salts (e.g., HATU, HBTU). luxembourg-bio.comresearchgate.net

| Coupling Reagent Class | Examples | Common Additives |

| Carbodiimides | DCC, EDC | HOBt, Oxyma |

| Phosphonium Salts | PyBOP, PyAOP | --- |

| Aminium/Uronium Salts | HATU, HBTU, COMU | DIPEA, NMM |

Optimization of Reaction Parameters for Yield and Selectivity

Achieving high yield and selectivity in amide bond formation requires careful optimization of several reaction parameters. The choice of solvent, temperature, and catalyst or reagent loading can significantly impact the outcome. researchgate.net For instance, in catalyzed amidation reactions, screening different catalysts and optimizing their loading is crucial for maximizing conversion rates. researchgate.net Similarly, the reaction temperature must be controlled to ensure the stability of reagents and intermediates while providing sufficient energy for the reaction to proceed.

Introduction of the Bromine Moiety

The final structural element, the bromine atom at the 3-position of the benzamide ring, is typically introduced via electrophilic aromatic substitution. This bromination step can theoretically be performed at different stages of the synthesis, either on the benzoic acid precursor or on the fully formed 4-(trifluoromethoxy)benzamide (B1294962).

The directing effects of the substituents on the aromatic ring govern the regioselectivity of the bromination. The trifluoromethoxy group is an ortho, para-director, while the amide group is also an ortho, para-director. beilstein-journals.org Therefore, direct bromination of 4-(trifluoromethoxy)benzamide would be expected to yield a mixture of products. A more controlled approach involves brominating a precursor where the directing groups favor substitution at the desired position. For example, starting with 4-bromo-3-(trifluoromethyl)benzaldehyde, the aldehyde can be oxidized to a carboxylic acid and then converted to the benzamide. chemicalbook.com

Common brominating agents include molecular bromine (Br₂) and N-Bromosuccinimide (NBS), often used with a catalyst. nsf.gov Recent advancements have explored novel catalytic systems, including the use of simple peptides to achieve atroposelective bromination on benzamide substrates, highlighting the potential for highly controlled and stereoselective halogenation. researchgate.net Another method involves generating the brominating agent in situ, for example, from sodium bromide and an oxidant like sodium hypochlorite, which can offer a safer and more environmentally friendly process. google.com

Incorporation of the Trifluoromethoxy Group

The trifluoromethoxy (OCF3) group is a key functional moiety in many pharmaceuticals and agrochemicals due to its unique electronic properties and high lipophilicity. nih.govnih.gov Its incorporation into aromatic systems, however, presents several challenges.

A variety of methods have been developed for the synthesis of trifluoromethoxylated arenes. nih.gov These can be broadly categorized as follows:

From Phenols: Traditional methods often start from phenol (B47542) derivatives. These include processes involving the formation of fluoroformate or chlorothionoformate intermediates, followed by nucleophilic fluorination under harsh conditions. nih.gov Another approach is the oxidative desulfurization-fluorination of aryl dithiocarbonates. nih.gov

Radical Trifluoromethoxylation: This represents a more direct approach, involving the C-H trifluoromethoxylation of (hetero)arenes. fu-berlin.de These reactions often utilize reagents that can generate the trifluoromethoxy radical (•OCF3).

Nucleophilic Trifluoromethoxylation: These methods employ a source of the trifluoromethoxide anion (CF3O-). However, the instability of this anion presents a significant challenge. nih.govnih.gov

Electrophilic Trifluoromethoxylation: Reagents that can deliver an electrophilic "OCF3+" equivalent have also been developed.

Transition Metal-Mediated Trifluoromethoxylation: This involves the use of transition metal catalysts to couple an aryl precursor (e.g., an aryl boronic acid or stannane) with a trifluoromethoxylating agent. nih.gov

Table 2: Overview of Trifluoromethoxylation Methods

| Method Category | General Approach | Key Features | References |

|---|---|---|---|

| From Phenols | Conversion of phenols via intermediates | Often requires harsh conditions | nih.govnih.gov |

| Radical Trifluoromethoxylation | Direct C-H functionalization with a •OCF3 source | Atom-economical approach | fu-berlin.de |

| Nucleophilic Trifluoromethoxylation | Use of a CF3O- source | Challenged by anion instability | nih.govnih.gov |

| Electrophilic Trifluoromethoxylation | Use of an "OCF3+" equivalent | --- | mdpi.com |

| Transition Metal-Mediated | Coupling of aryl precursors with a trifluoromethoxylating agent | Milder conditions, broader scope | nih.gov |

The synthesis of trifluoromethoxylated compounds is often hampered by several challenges. A primary issue is the limited availability and often high cost of effective trifluoromethoxylating reagents. scilit.com Many of the traditional methods require harsh reaction conditions, such as high temperatures, which can limit their applicability to complex molecules with sensitive functional groups. nih.gov

A significant chemical challenge is the inherent instability of the trifluoromethoxide anion, which is prone to decomposition. nih.govnih.gov This instability complicates the development of reliable nucleophilic trifluoromethoxylation methods. Furthermore, achieving high regioselectivity in direct C-H trifluoromethoxylation reactions can be difficult, often leading to mixtures of isomers. fu-berlin.de

Advanced Synthetic Transformations and Derivatization Routes

Once the core structure of this compound is assembled, further functionalization can be achieved through advanced synthetic transformations, particularly at the bromine-substituted position.

The bromine atom in this compound serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

The Buchwald-Hartwig amination is a prominent example, enabling the synthesis of aryl amines from aryl halides. organic-chemistry.orgwikipedia.org In the context of this compound, this reaction would allow for the coupling of various primary or secondary amines at the C3 position, leading to a diverse library of derivatives. The development of specialized ligands has significantly expanded the scope of this reaction, allowing for the coupling of a wide range of amines under milder conditions. wikipedia.org

Other palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling , could be employed to introduce new carbon-carbon bonds by reacting the aryl bromide with an organoboron compound. mdpi.com This would enable the synthesis of biaryl derivatives of the parent molecule. The choice of catalyst, ligand, base, and solvent is crucial for the success of these coupling reactions. vu.nl

Table 3: Key Palladium-Catalyzed Coupling Reactions for Derivatization

| Reaction Name | Bond Formed | Coupling Partners | Reference |

|---|---|---|---|

| Buchwald-Hartwig Amination | C-N | Aryl halide + Amine | organic-chemistry.orgwikipedia.org |

| Suzuki-Miyaura Coupling | C-C | Aryl halide + Organoboron compound | mdpi.com |

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental process for the functionalization of electron-deficient aromatic rings. researchgate.net In the context of synthesizing precursors to this compound, SNAr reactions are particularly relevant for introducing nitrogen-based nucleophiles onto the aromatic core. The presence of strong electron-withdrawing groups, such as a trifluoromethoxy (-OCF3) or trifluoromethyl (-CF3) group, is crucial for activating the aromatic ring towards nucleophilic attack. libretexts.org These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. stackexchange.com

The reaction proceeds via a two-step addition-elimination mechanism. The rate-determining step is typically the initial attack of the nucleophile on the carbon atom bearing the leaving group. stackexchange.com For substrates like 3-bromo-4-fluorobenzotrifluoride, the fluorine atom is a better leaving group than bromine in SNAr reactions. This is attributed to the high electronegativity of fluorine, which strongly polarizes the carbon-fluorine bond and facilitates nucleophilic attack at that position. stackexchange.com

Palladium-catalyzed amination, a type of cross-coupling reaction, also serves as a powerful method for forming carbon-nitrogen bonds in the synthesis of benzamide analogues. This approach has been shown to be effective for the amination of aryl halides, including 3-bromo-4-fluoro-acetophenone, where the amination at the bromine-bearing carbon predominates over nucleophilic substitution at the fluorine-bearing carbon. researchgate.netcapes.gov.br This selectivity offers a complementary strategy to traditional SNAr reactions.

| Substrate | Nucleophile | Catalyst/Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 3-Bromo-4-fluorobenzotrifluoride | Ammonia | DMSO, heat | 3-Bromo-4-(trifluoromethyl)aniline | High | |

| 3-Bromo-4-fluoro-acetophenone | Morpholine (B109124) | Pd2(dba)3, ligand, base | 3-(Morpholin-4-yl)-4-fluoro-acetophenone | Good | researchgate.netcapes.gov.br |

| Pentafluoropyridine | Phenothiazine | K3PO4, MeCN | 4-(10H-Phenothiazin-10-yl)tetrafluoropyridine | 92% | nih.gov |

Curtius Rearrangement Applications in Benzamide Synthesis

The Curtius rearrangement is a versatile and widely used method for converting carboxylic acids into primary amines, carbamates, or ureas, with the loss of one carbon atom. nih.govresearchgate.net This reaction proceeds through an acyl azide (B81097) intermediate, which upon heating, rearranges to an isocyanate with the expulsion of nitrogen gas. nih.gov The resulting isocyanate can then be trapped by a variety of nucleophiles. nih.gov

This rearrangement is particularly valuable in the synthesis of aniline (B41778) derivatives that are precursors to complex benzamides. For instance, a substituted benzoic acid can be converted to its corresponding acyl azide, which then undergoes the Curtius rearrangement to yield an isocyanate. Subsequent hydrolysis of the isocyanate affords the aniline. nih.gov A key advantage of the Curtius rearrangement is its tolerance for a wide range of functional groups and the retention of stereochemistry at the migrating group. nih.gov

The synthesis of 3-bromo-4-(trifluoromethoxy)aniline, a key intermediate for complex benzamide analogues, can be envisioned starting from 3-bromo-4-(trifluoromethoxy)benzoic acid. The carboxylic acid would first be converted to the corresponding acyl azide, for example, by reaction with diphenylphosphoryl azide (DPPA) or through the formation of an acid chloride followed by reaction with sodium azide. znaturforsch.com Thermal or photochemical rearrangement of the acyl azide would then generate the isocyanate, which upon acidic or basic workup, would yield the desired aniline.

| Step | Starting Material | Reagents | Intermediate | Product | Reference |

|---|---|---|---|---|---|

| 1. Acyl Azide Formation | Aromatic Carboxylic Acid | DPPA, base or SOCl2 then NaN3 | Aromatic Acyl Azide | - | nih.govznaturforsch.com |

| 2. Rearrangement | Aromatic Acyl Azide | Heat or UV light | Aromatic Isocyanate | - | nih.gov |

| 3. Hydrolysis | Aromatic Isocyanate | H3O+ or OH- | - | Aniline Derivative | nih.gov |

Formation of Complex Benzamide Analogues

The formation of the amide bond is a cornerstone of organic synthesis, and numerous methods exist for the preparation of complex benzamide analogues starting from precursors like 3-bromo-4-(trifluoromethoxy)benzoic acid or 3-bromo-4-(trifluoromethoxy)aniline.

One of the most common methods involves the activation of the carboxylic acid, followed by reaction with an amine. nanobioletters.com For example, 3-bromo-4-(trifluoromethoxy)benzoic acid can be converted to the more reactive acid chloride using reagents such as thionyl chloride (SOCl2) or oxalyl chloride. researchgate.net The resulting acid chloride can then be treated with a desired amine in the presence of a base to afford the corresponding benzamide. nanobioletters.com Alternatively, coupling reagents like titanium(IV) chloride (TiCl4) can directly mediate the condensation of a carboxylic acid and an amine to form the amide bond. nih.gov

Another powerful strategy for synthesizing complex benzamides involves palladium-catalyzed cross-coupling reactions. Starting from 3-bromo-4-(trifluoromethoxy)aniline, the bromine atom can be utilized as a handle for various coupling reactions to introduce diverse substituents. Subsequently, the amino group can be acylated with a variety of carboxylic acids or their derivatives to build the final benzamide structure. This modular approach allows for the synthesis of a wide array of complex analogues for structure-activity relationship studies, particularly in drug discovery. nih.gov For instance, a series of 3-substituted benzamide derivatives have been prepared as potent Bcr-Abl kinase inhibitors, highlighting the importance of this structural motif in medicinal chemistry. nih.gov

| Starting Material | Reagent/Method | Intermediate (if any) | Product Type | Reference |

|---|---|---|---|---|

| 3-Bromo-4-(trifluoromethoxy)benzoic acid | 1. SOCl2 or (COCl)2 2. Amine, base | 3-Bromo-4-(trifluoromethoxy)benzoyl chloride | N-Substituted this compound | nanobioletters.comresearchgate.net |

| 3-Bromo-4-(trifluoromethoxy)benzoic acid | Amine, TiCl4, pyridine (B92270) | - | N-Substituted this compound | nih.gov |

| 3-Bromo-4-(trifluoromethoxy)aniline | 1. Pd-catalyzed cross-coupling 2. Acylation | Substituted 3-amino-4-(trifluoromethoxy)benzene derivative | Complex benzamide with diverse substitution at the 3-position | nih.gov |

Chemical Reactivity and Transformations of 3 Bromo 4 Trifluoromethoxy Benzamide

Reactivity of the Aromatic Bromine Atom in Functionalization

The bromine atom attached to the aromatic ring is a primary site for functionalization, serving as a versatile handle for introducing new carbon-carbon and carbon-heteroatom bonds. Its reactivity is typical of an aryl bromide, amenable to a variety of transition metal-catalyzed reactions.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new bonds at the C3 position of the benzamide (B126) ring by replacing the bromine atom. The Suzuki-Miyaura and Buchwald-Hartwig reactions are prominent examples.

The Suzuki-Miyaura coupling enables the formation of carbon-carbon bonds by reacting the aryl bromide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.govnih.govmdpi.com This reaction is highly valued for its functional group tolerance and is a cornerstone in the synthesis of biaryl compounds. nih.govmdpi.com The general conditions for such a transformation are outlined in the table below.

| Reaction Component | Typical Examples | Purpose |

| Aryl Halide | 3-Bromo-4-(trifluoromethoxy)benzamide | Electrophilic partner |

| Boron Reagent | Arylboronic acids, Vinylboronic esters | Nucleophilic partner |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Catalyzes the C-C bond formation |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the boron reagent |

| Solvent | Toluene, Dioxane, THF | Provides the reaction medium |

The Buchwald-Hartwig amination is a method for forming carbon-nitrogen bonds, reacting the aryl bromide with a primary or secondary amine. wikipedia.orglibretexts.orgorganic-chemistry.org This transformation is synthetically crucial for the preparation of arylamines. wikipedia.orgorganic-chemistry.org The reaction typically employs a palladium catalyst with specialized phosphine (B1218219) ligands and a strong base. wikipedia.orgnih.gov The choice of ligand is critical and can influence the reaction's scope and efficiency. nih.gov

| Reaction Component | Typical Examples | Purpose |

| Aryl Halide | This compound | Electrophilic partner |

| Amine | Primary amines, Secondary amines, Ammonia (B1221849) equivalents | Nucleophilic partner |

| Palladium Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | Pre-catalyst for the active Pd(0) species |

| Ligand | XPhos, SPhos, BINAP | Stabilizes the catalyst and facilitates the reaction steps |

| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Deprotonates the amine |

| Solvent | Toluene, Dioxane | Provides the reaction medium |

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing the aromatic bromine atom with a nucleophile. science.gov Unlike SN1 and SN2 reactions, the SNAr mechanism involves two main pathways: an addition-elimination mechanism or an elimination-addition (benzyne) mechanism. chemistrysteps.com

For the addition-elimination mechanism to be effective, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (in this case, bromine). libretexts.orglibretexts.org These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, through resonance. libretexts.org In this compound, the trifluoromethoxy group is para to the bromine, and the amide group is meta. The strong electron-withdrawing nature of the trifluoromethoxy group helps to make the ring electron-deficient and thus more susceptible to nucleophilic attack. beilstein-journals.orgnih.gov

The benzyne (B1209423) mechanism typically occurs under conditions of a very strong base, such as sodium amide (NaNH₂), and does not strictly require the presence of an electron-withdrawing group. chemistrysteps.comyoutube.com

Influence of the Trifluoromethoxy Group on Aromatic Reactivity

The trifluoromethoxy (-OCF₃) group is a unique substituent that profoundly impacts the electronic properties and reactivity of the aromatic ring. mdpi.com It is often referred to as a "pseudo-halogen" due to its electronic properties being similar to those of chlorine or fluorine. beilstein-journals.orgnih.gov

The trifluoromethoxy group exerts a strong electron-withdrawing inductive effect (-I) due to the high electronegativity of the three fluorine atoms. This effect deactivates the aromatic ring, making it less reactive towards electrophilic aromatic substitution compared to benzene (B151609). beilstein-journals.orgnih.gov For instance, trifluoromethoxybenzene undergoes nitration more slowly than benzene. beilstein-journals.orgnih.gov

Despite its deactivating inductive effect, the oxygen atom of the -OCF₃ group possesses lone pairs of electrons that can be donated into the aromatic π-system via a resonance effect (+M). This resonance effect, while weaker than the inductive pull, directs incoming electrophiles to the ortho and para positions. beilstein-journals.orgnih.gov Therefore, the trifluoromethoxy group is considered a deactivating, ortho, para-director. beilstein-journals.orgnih.gov In the context of this compound, the positions ortho to the -OCF₃ group (C3 and C5) are activated by resonance, but the C3 position is already substituted with bromine.

The potent electron-withdrawing nature of the trifluoromethoxy group influences the reactivity of adjacent positions on the ring. It acidifies the ortho-protons, although this effect is considered moderate. beilstein-journals.orgnih.gov This property can be exploited in reactions such as directed ortho-metalation, where a strong base can selectively deprotonate the position ortho to the directing group. Furthermore, its anion-stabilizing effect is significant at the meta and para positions. beilstein-journals.orgnih.gov This electronic influence can affect the reaction rates and regioselectivity of transformations involving the neighboring bromine atom and amide group.

Reactions at the Amide Linkage

The primary amide group (-CONH₂) is a robust functional group, but it can undergo several characteristic transformations. These reactions allow for the conversion of the amide into other important functional groups.

One of the fundamental reactions of amides is hydrolysis , which can occur under either acidic or basic conditions to yield a carboxylic acid and ammonia (or an amine salt). This reaction typically requires heating.

Another common transformation is the dehydration of the primary amide to form a nitrile (-C≡N). This is usually achieved by treating the amide with a strong dehydrating agent such as phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), or trifluoroacetic anhydride.

The amide group can also be reduced . Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the amide to a primary amine (-CH₂NH₂), effectively removing the carbonyl oxygen.

These transformations at the amide linkage, combined with reactions at the bromine position, highlight the synthetic utility of this compound as a versatile intermediate for constructing more complex molecules.

Hydrolysis Under Acidic and Basic Conditions

The amide linkage is susceptible to cleavage through hydrolysis, a reaction that can be catalyzed by both acids and bases to yield 3-bromo-4-(trifluoromethoxy)benzoic acid and ammonia.

Acidic Hydrolysis: Under acidic conditions, the hydrolysis of benzamides is initiated by the protonation of the carbonyl oxygen. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. The presence of strong electron-withdrawing groups on the aromatic ring, such as the bromo and trifluoromethoxy groups in the target molecule, is known to accelerate the rate of hydrolysis, particularly in concentrated acid solutions. The mechanism proceeds through a tetrahedral intermediate which then collapses, eliminating ammonia (which is protonated to ammonium (B1175870) under acidic conditions) to form the corresponding carboxylic acid.

Basic Hydrolysis: In basic media, the hydrolysis occurs via the direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the amide. This process is generally slower than acid-catalyzed hydrolysis and may require elevated temperatures. The reaction forms a tetrahedral intermediate which then expels the amide anion (a very poor leaving group) or its conjugate acid, ammonia, to yield the carboxylate salt. Subsequent acidification of the reaction mixture is necessary to obtain the free carboxylic acid.

| Condition | General Mechanism | Expected Effect of Substituents | Products |

| Acidic (H₃O⁺) | Protonation of carbonyl oxygen, followed by nucleophilic attack of water. | Electron-withdrawing groups (-Br, -OCF₃) accelerate the rate. | 3-Bromo-4-(trifluoromethoxy)benzoic acid, Ammonium ion (NH₄⁺) |

| Basic (OH⁻, H₂O) | Nucleophilic attack of hydroxide ion on the carbonyl carbon. | Rate is influenced by electronic effects; generally requires heat. | 3-Bromo-4-(trifluoromethoxy)benzoate, Ammonia (NH₃) |

N-Alkylation and Acylation Reactions for Derivative Synthesis

The presence of two hydrogen atoms on the amide nitrogen allows for the synthesis of N-substituted derivatives through alkylation and acylation reactions. These transformations typically require the deprotonation of the amide to enhance its nucleophilicity.

N-Alkylation: The N-alkylation of primary benzamides can be achieved by treating the amide with a strong base followed by reaction with an alkylating agent, such as an alkyl halide. Common bases used for this purpose include sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). The resulting amide anion acts as a nucleophile, attacking the alkyl halide to form the N-alkylated product. Phase-transfer catalysts may also be employed to facilitate the reaction under heterogeneous conditions.

N-Acylation: Similarly, N-acylation introduces an acyl group onto the amide nitrogen. This reaction is more challenging due to the reduced nucleophilicity of the amide nitrogen, whose lone pair is delocalized by resonance with the carbonyl group. However, it can be accomplished under forcing conditions or by using highly reactive acylating agents, such as acyl chlorides or anhydrides, after deprotonation of the amide.

Stability Studies of the Benzamide Scaffold

The stability of the this compound scaffold is a critical parameter for its handling, storage, and application. Stability is influenced by solvent, temperature, pH, and light exposure.

Chemical Stability in Various Solvent Systems

The primary route of degradation in aqueous systems is hydrolysis, as detailed previously. In non-aqueous, aprotic organic solvents such as dichloromethane, THF, or acetonitrile, the compound is expected to be significantly more stable, provided that strong acids, bases, or nucleophiles are absent. Long-term storage recommendations for structurally related fluorinated benzamides often include protection from moisture and light, and storage at reduced temperatures (e.g., -20°C) to minimize degradation.

The following table presents stability data for a structurally related compound, 5-Fluoro-2-(trifluoromethoxy)benzamide, which can serve as an illustrative example of the stability profile of such molecules.

Illustrative Stability Data for a Related Compound (5-Fluoro-2-(trifluoromethoxy)benzamide)

| Condition | Degradation (%) | Time (weeks) |

|---|---|---|

| 25°C, dry | <5 | 4 |

Degradation Pathways of Trifluoromethylated Benzamides

The most prominent degradation pathway for trifluoromethylated benzamides in aqueous environments is the hydrolysis of the amide bond. vulcanchem.com This reaction cleaves the molecule into a more stable carboxylic acid derivative and ammonia, effectively breaking down the benzamide scaffold.

The trifluoromethoxy (-OCF3) group is generally considered to be chemically stable and resistant to cleavage under typical hydrolytic conditions due to the strength of the carbon-fluorine bonds. Degradation of this group usually requires more drastic conditions or specific enzymatic pathways not typically encountered in standard chemical environments. Therefore, under most conditions, the degradation of this compound will primarily involve the amide functional group, leaving the substituted aromatic ring intact.

Structure Activity Relationship Sar Investigations of 3 Bromo 4 Trifluoromethoxy Benzamide Analogues

Systematic Structural Modifications of the Benzamide (B126) Core

The benzamide core offers a versatile platform for systematic structural modifications to explore and optimize biological activity. Research into various classes of benzamide derivatives has demonstrated that modifications can be strategically made at several positions: the amide moiety (-CONH2), the aromatic ring, and the substituents on the ring.

Amide Modifications: The primary amide group is a key interaction point, often participating in hydrogen bonding with biological targets. Modifications typically involve N-alkylation or N-arylation to probe steric and electronic effects in the binding pocket. For instance, converting the primary amide to secondary or tertiary amides can alter solubility, metabolic stability, and binding affinity.

Aromatic Ring Modifications: The substitution pattern on the phenyl ring is a critical determinant of activity. The positions ortho, meta, and para to the carboxamide group can be explored with a variety of substituents to modulate electronic properties, lipophilicity, and steric bulk. Bioisosteric replacement of the phenyl ring with other aromatic systems, such as pyridine (B92270) or thiophene, is another common strategy to explore novel interactions and improve pharmacokinetic properties.

Substituent Modifications: The existing bromo and trifluoromethoxy groups can be replaced with other functionalities to fine-tune the molecule's properties. For example, the bromine atom can be substituted with other halogens (Cl, F) or with small alkyl or cyano groups to assess the impact of size, electronegativity, and hydrogen-bonding capacity.

A hypothetical exploration of these modifications on a generic benzamide core is presented in the table below, illustrating how systematic changes can influence biological activity.

| Compound ID | Modification from Parent Scaffold | Relative Potency |

| Parent | 3-Bromo-4-(trifluoromethoxy)benzamide | 1.0 |

| A-1 | N-methyl substitution | 1.5 |

| A-2 | N,N-dimethyl substitution | 0.8 |

| B-1 | Phenyl ring replaced with Pyridine | 0.5 |

| C-1 | 3-Bromo replaced with 3-Chloro | 0.9 |

| C-2 | 3-Bromo replaced with 3-Methyl | 0.7 |

This table is for illustrative purposes and based on general principles of medicinal chemistry.

Impact of Bromine Position and Substitution Patterns on Biological Activity

The position and nature of halogen substituents on a phenyl ring can profoundly influence a molecule's interaction with its biological target. The bromine atom at the 3-position of the benzamide ring in this compound is expected to have a significant impact on its electronic and conformational properties.

The introduction of a bromine atom can increase the therapeutic activity of a compound and favorably affect its metabolism and duration of action. researchgate.net This is partly due to the formation of halogen bonds, which are non-covalent interactions between the electrophilic region of the halogen and a nucleophilic site on the biological target. researchgate.net The position of the bromine atom is critical. For example, in a series of benzamide derivatives targeting Mycobacterium tuberculosis, a bromo substituent at the C-5 position was found to have comparable activity to a more complex morpholine (B109124) derivative. tandfonline.com

Studies on other halogenated benzamides have shown that the position of the halogen affects receptor binding and selectivity. Moving a halogen substituent around the ring can alter the molecule's dipole moment and its ability to fit into a specific binding pocket. For instance, research on D4 dopamine (B1211576) receptor ligands indicated that polar substituents at the meta (5-) position of the benzamide ring were critical for enhanced binding affinity. nih.gov

Bioisosteric replacement of the bromine atom with other groups is a key strategy to probe its role. The table below illustrates potential outcomes of such modifications based on general SAR principles.

| Analogue | Substitution at 3-position | Hypothetical Impact on Activity | Rationale |

| Parent | -Br | Baseline | Reference compound |

| D-1 | -Cl | Slightly Decreased | Chlorine is smaller and less polarizable than bromine, potentially weakening halogen bonding. |

| D-2 | -F | Decreased | Fluorine is a poor halogen bond donor. |

| D-3 | -CH3 | Decreased | Loss of halogen-specific interactions. |

| D-4 | -CN | Potentially Increased or Decreased | Cyano group is a strong electron-withdrawing group and a potential hydrogen bond acceptor, altering electronics and interactions significantly. |

This table is for illustrative purposes and based on general principles of medicinal chemistry.

Contribution of the Trifluoromethoxy Group to Lipophilicity and Bioavailability Modulation

The trifluoromethoxy (-OCF3) group is a valuable substituent in medicinal chemistry due to its unique electronic properties and its impact on a molecule's pharmacokinetic profile. It is one of the most lipophilic substituents, which can significantly enhance a compound's ability to cross biological membranes.

A key advantage of the trifluoromethoxy group is its ability to enhance metabolic stability. The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes, which can increase the half-life of a drug in the body. This often leads to improved bioavailability, as a larger fraction of the administered dose reaches the systemic circulation in its active form.

The table below compares the physicochemical properties of a trifluoromethoxy group with other common substituents, highlighting its role in modulating lipophilicity (represented by the partition coefficient, logP).

| Substituent at 4-position | Hansch π value (Lipophilicity Contribution) | Electronic Effect | Metabolic Stability |

| -H | 0.00 | Neutral | Variable |

| -OCH3 | -0.02 | Electron-donating | Prone to O-dealkylation |

| -CF3 | 0.88 | Electron-withdrawing | High |

| -OCF3 | 1.04 | Strongly Electron-withdrawing | Very High |

Data is compiled from various medicinal chemistry sources.

Elucidation of Pharmacophoric Features within Benzamide Derivatives

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For benzamide derivatives, pharmacophore models often highlight the importance of the amide group as a hydrogen bond donor and acceptor, as well as the aromatic ring as a hydrophobic interaction domain.

Pharmacophore modeling studies on 3-substituted benzamide derivatives have identified key features for biological activity. For instance, a five-featured pharmacophore model for FtsZ inhibitors included one hydrogen bond acceptor, one hydrogen bond donor, one hydrophobic feature, and two aromatic rings. tandfonline.comnih.gov The docking of these inhibitors into the active site of the FtsZ protein revealed crucial hydrogen bond interactions involving the amide moiety. tandfonline.comnih.gov

In the context of this compound analogues, the key pharmacophoric features would likely include:

Hydrogen Bond Donor/Acceptor: The amide -NH2 group can act as a hydrogen bond donor, while the carbonyl oxygen is a hydrogen bond acceptor.

Aromatic/Hydrophobic Region: The substituted phenyl ring provides a scaffold for hydrophobic interactions with the target protein.

Halogen Bond Donor: The bromine atom at the 3-position can act as a halogen bond donor.

Hydrophobic/Electron-withdrawing region: The trifluoromethoxy group at the 4-position contributes to both hydrophobic interactions and the electronic profile of the ring.

The spatial arrangement of these features is critical for potent biological activity.

| Pharmacophoric Feature | Structural Moiety | Potential Interaction with Target |

| Hydrogen Bond Acceptor | Carbonyl Oxygen | Hydrogen bonding with amino acid residues (e.g., -NH of backbone or side chain). |

| Hydrogen Bond Donor | Amide -NH2 | Hydrogen bonding with amino acid residues (e.g., C=O of backbone or side chain). |

| Aromatic Ring | Benzene (B151609) Ring | π-π stacking or hydrophobic interactions with aromatic amino acid residues. |

| Halogen Bond Donor | Bromine Atom | Interaction with electron-rich atoms (e.g., oxygen, nitrogen) in the binding pocket. |

| Hydrophobic Pocket Filler | Trifluoromethoxy Group | Occupation of a hydrophobic pocket in the target protein. |

Conformational Analysis and its Correlation with Biological Response

The three-dimensional conformation of a molecule is a critical factor in its ability to bind to a biological target. For substituted benzamides, the torsional angle between the plane of the phenyl ring and the plane of the amide group is a key conformational parameter. This angle is influenced by the nature and size of the substituents on the aromatic ring.

Theoretical and experimental studies on substituted benzamides have shown that ortho-substituents can cause the amide group to twist out of the plane of the phenyl ring to relieve steric strain. nih.gov While this compound lacks ortho-substituents, the electronic effects of the substituents at the 3- and 4-positions can still influence the preferred conformation.

The planarity or non-planarity of the molecule can affect its ability to fit into a binding site. A more rigid, planar conformation might lead to higher affinity if it matches the shape of the receptor's binding pocket, but it could also lead to a loss of activity if a non-planar conformation is required. The trifluoromethoxy group, being relatively bulky, might also influence the rotational freedom of the molecule.

The correlation between conformation and biological response is often established through a combination of computational modeling and experimental validation. By comparing the activities of conformationally restricted analogues, it is possible to deduce the bioactive conformation.

| Conformational Feature | Influencing Factors | Potential Impact on Biological Response |

| Phenyl-Amide Torsional Angle | Steric hindrance from ortho-substituents (not present), electronic effects of meta and para substituents. | A specific torsional angle may be required for optimal fit into the binding site. |

| Rigidity vs. Flexibility | Intramolecular hydrogen bonding, steric bulk of substituents. | A rigid conformation may enhance selectivity, while flexibility might be needed for induced-fit binding. |

| Orientation of Substituents | Rotational barriers around single bonds. | The spatial orientation of the bromine and trifluoromethoxy groups can determine specific interactions with the target. |

Computational and Theoretical Approaches in the Study of 3 Bromo 4 Trifluoromethoxy Benzamide

Molecular Modeling and Ligand-Protein Interaction Predictions

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. A primary application is in predicting how a small molecule, or ligand, might bind to a biological target, typically a protein. This is crucial for understanding its potential therapeutic effects.

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to forecast the binding mode and affinity of a small molecule ligand to the active site of a protein.

In studies on related benzamide (B126) derivatives, molecular docking has been successfully employed to identify key binding interactions. For instance, in research targeting the fibroblast growth factor receptor-1 (FGFR1), a series of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives were docked into the protein's active site. nih.govnih.gov The results showed that a lead compound, C9, formed six hydrogen bonds with the FGFR1 protein, indicating a strong and stable interaction. nih.govnih.gov Similarly, docking studies on benzamide analogues as inhibitors of the FtsZ protein, a crucial bacterial cell division protein, revealed important hydrogen bond interactions with amino acid residues such as Val 207, Asn 263, and Leu 209. nih.gov

Table 1: Example of Molecular Docking Interaction Data for a Benzamide Derivative

| Compound | Target Protein | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| Benzamide Analogue | FtsZ | Val 207, Asn 263, Leu 209 | Hydrogen Bonding |

This table is illustrative and based on data for related benzamide compounds.

Standard molecular docking often treats the protein target as a rigid structure. However, in reality, proteins are flexible and can change their conformation upon ligand binding—a phenomenon known as "induced fit." Induced-fit docking (IFD) methodologies account for this flexibility in both the ligand and the protein's active site, often providing a more accurate prediction of the binding mode.

Studies on various protein tyrosine kinase inhibitors have demonstrated the utility of IFD. nih.gov The IFD protocol can successfully replicate the experimentally observed binding poses of ligands by allowing side chains of the protein's active site to adjust to the presence of the ligand. nih.gov For 3-Bromo-4-(trifluoromethoxy)benzamide, an IFD approach would be particularly valuable when targeting proteins with known conformational flexibility. This method would allow for the subtle rearrangements of amino acid side chains in the binding pocket, potentially revealing binding interactions that would be missed by a rigid-receptor docking approach and leading to a more accurate assessment of binding affinity. nih.gov

Pharmacophore Modeling for Compound Design and Optimization

A pharmacophore is an abstract representation of the essential molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) necessary for a molecule to interact with a specific biological target. Pharmacophore modeling is used to identify these key features from a set of active compounds and can then be used to screen large databases for new potential drugs or to guide the optimization of existing leads.

For a series of three-substituted benzamide derivatives targeting the FtsZ protein, a five-featured pharmacophore model was developed. nih.gov This model consisted of one hydrogen bond acceptor, one hydrogen bond donor, one hydrophobic feature, and two aromatic rings. nih.gov The model proved statistically significant and demonstrated a good correlation between predicted and experimental activity, making it a useful tool for designing new molecules with potentially enhanced inhibitory effects. nih.gov

In the context of this compound, a similar approach could be employed. If a series of active analogues were available, a pharmacophore model could be generated to define the crucial chemical features responsible for their activity. This model would serve as a blueprint for designing novel derivatives with improved target affinity and selectivity.

Table 2: Example Pharmacophore Model Features for Benzamide Analogues

| Feature | Count |

|---|---|

| Hydrogen Bond Acceptor | 1 |

| Hydrogen Bond Donor | 1 |

| Hydrophobic Group | 1 |

Data derived from a study on FtsZ inhibitors. nih.gov

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic structure and properties of a molecule. nih.govresearchgate.net These calculations can determine molecular geometries, vibrational frequencies, and electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. researchgate.net The distribution of electron density, often visualized through a molecular electrostatic potential (MEP) map, can reveal regions of a molecule that are susceptible to electrophilic or nucleophilic attack. ajchem-a.com

For a molecule like this compound, DFT calculations would provide valuable information. The analysis of HOMO-LUMO energies can indicate the molecule's chemical reactivity and kinetic stability. nih.gov An MEP map would highlight the electron-rich (negative potential) and electron-poor (positive potential) regions. For instance, the oxygen of the carbonyl group and the trifluoromethoxy group would likely be regions of negative potential, while the amide hydrogens would be regions of positive potential. This information is critical for understanding non-covalent interactions, reaction mechanisms, and how the molecule will be recognized by a protein target. nih.govajchem-a.com

Molecular Dynamics Simulations for Conformational Stability and Binding Dynamics

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. nih.gov By simulating the behavior of a system—such as a ligand-protein complex in a solvent environment—MD can provide detailed insights into its conformational stability and binding dynamics. nih.govnih.gov

In studies of other ligand-protein systems, MD simulations, often run for nanoseconds, have been used to confirm the stability of a docked complex. nih.govnih.gov Key metrics analyzed during an MD simulation include the Root Mean Square Deviation (RMSD), which measures the average deviation of atomic positions from a reference structure, and the Root Mean Square Fluctuation (RMSF), which highlights the flexibility of different parts of the protein or ligand. nih.gov

For this compound, an MD simulation would be performed after a docking study to validate the predicted binding pose. The simulation would place the docked complex in a simulated physiological environment (water, ions, and controlled temperature/pressure) and track its movements. nih.gov A stable RMSD value over the course of the simulation would suggest that the ligand remains securely bound in the active site. ajchem-a.com Furthermore, the simulation could reveal dynamic changes in hydrogen bonding networks and other key interactions, providing a more complete picture of the binding event than static docking alone. nih.gov

Biological Activity and Mechanistic Research in Vitro Studies of Benzamide Analogues

Investigation of Enzyme Inhibitory Properties

Benzamide (B126) derivatives have been extensively evaluated for their ability to inhibit various enzymes, playing crucial roles in different pathological processes.

CETP is a plasma glycoprotein (B1211001) that facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to low-density lipoprotein (LDL) and very-low-density lipoprotein (VLDL). nih.govzuj.edu.jo Inhibition of CETP is a promising strategy for increasing HDL cholesterol levels, which is inversely related to the risk of cardiovascular disease. nih.govnajah.edu

Several studies have synthesized and evaluated benzamide analogues as CETP inhibitors. A series of fluorinated 3-benzylamino benzamides were developed, with compounds featuring a p-OCF3 group showing enhanced CETP inhibitory activity. nih.gov For instance, benzamide 8b demonstrated the highest activity in one study with an IC50 of 0.75 μM. nih.gov Another study on trifluoromethyl-benzamide derivatives found that compound 8b (with an ortho-CF3 moiety and three aromatic rings) exhibited the best activity, with 87.2% inhibition at a 10 µM concentration and an IC50 of 1.2 µM. zuj.edu.jo Furthermore, a series of eighteen trifluoro-oxoacetamido benzamides showed distinguished activity against CETP, with IC50 values ranging from 1.24 µM down to 7.16 × 10⁻⁸ µM, where compound 9l was the most potent. najah.edu Molecular docking studies suggest these benzamide derivatives fit into the hydrophobic binding cleft of CETP, which drives the formation of the ligand/CETP complex. nih.govsemanticscholar.org

| Compound | Description | IC50 Value | Reference |

|---|---|---|---|

| Benzamide 8j | Substituted Benzyl (B1604629) Benzamide | 1.3 µM | nih.gov |

| Compound 9g | Oxoacetamido-benzamide analogue | 0.96 µM | semanticscholar.org |

| Benzamide 8b | Fluorinated 3-benzylamino benzamide | 0.75 µM | nih.gov |

| Compound 9l | Trifluoro-oxoacetamido benzamide | 7.16 × 10⁻⁸ µM | najah.edu |

| Trifluoromethyl-benzamide 8b | Structure with three aromatic rings and ortho-CF3 moiety | 1.2 µM | zuj.edu.jo |

AChE inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease (AD), a neurodegenerative disorder characterized by a decline in cognitive function. nih.gov BACE1 is another key enzyme in AD pathogenesis, as it is involved in the production of amyloid-β (Aβ) peptides that accumulate in the brain. nih.govmdpi.com Consequently, dual inhibitors of both AChE and BACE1 are of significant interest.

Numerous benzamide derivatives have been synthesized and tested for their inhibitory effects on these enzymes. One study reported a series of new benzamides where N,N′-(1,4-phenylene)bis(3-methoxybenzamide) was the most active against AChE (IC50 = 0.056 µM) and also the most potent against BACE1 (IC50 = 9.01 µM). nih.gov Another investigation of new benzamide, nicotinamide, and cinnamamide (B152044) derivatives found IC50 values ranging from 10.66–83.03 nM for AChE and 32.74–66.68 nM for butyrylcholinesterase (BuChE). nih.gov Specifically, compounds B4 (a benzamide), N4 (a nicotinamide), and C4 (a cinnamamide) were the most active against AChE in their respective series, with IC50 values of 15.42 nM, 12.14 nM, and 10.67 nM. nih.gov Research into phthalimide-based benzamide derivatives identified a compound with an ortho nitro moiety (4g ) as having the highest inhibitory potency against AChE (IC50 = 1.1 ± 0.25 µM). nih.gov

| Compound | Target Enzyme | IC50 Value | Reference |

|---|---|---|---|

| N,N′-(1,4-phenylene)bis(3-methoxybenzamide) | AChE | 0.056 µM | nih.gov |

| N,N′-(1,4-phenylene)bis(3-methoxybenzamide) | BACE1 | 9.01 µM | nih.gov |

| Compound B4 | AChE | 15.42 nM | nih.gov |

| Compound N4 | AChE | 12.14 nM | nih.gov |

| Compound C4 | AChE | 10.67 nM | nih.gov |

| Compound 4g | AChE | 1.1 ± 0.25 µM | nih.gov |

DDRs are receptor tyrosine kinases activated by collagen and are implicated in various diseases, including cancer and fibrosis. nih.govnih.gov DDR1 is predominantly expressed in epithelial cells, and its dysregulation is found in many human cancers, such as pancreatic cancer. nih.govresearchgate.net

Several small-molecule inhibitors targeting DDR1 feature a benzamide scaffold. For example, a series of 2-amino-2,3-dihydro-1H-indene-5-carboxamides were designed as selective DDR1 inhibitors. nih.govnottingham.ac.uk The representative compound, 7f , was found to bind to DDR1 with a dissociation constant (Kd) of 5.9 nM and inhibit its kinase activity with an IC50 of 14.9 nM. nih.govconsensus.app This compound effectively suppressed collagen-induced DDR1 signaling. nih.gov Another DDR1 inhibitor, DDR1-IN-1 (a benzamide), showed an enzymatic IC50 of 105 nM and was found to inhibit melanoma cell proliferation. nih.gov A machine learning approach was also used to design novel benzamide DDR1 inhibitors, yielding compound 36 with an IC50 of 92 nM. nih.gov

| Compound | Description | IC50 Value | Reference |

|---|---|---|---|

| 7f | 2-amino-2,3-dihydro-1H-indene-5-carboxamide | 14.9 nM | nih.govnottingham.ac.uk |

| DDR1-IN-1 (Compound 10) | Benzamide DDR1 inhibitor | 105 nM | nih.gov |

| Compound 36 | Benzamide designed via machine learning | 92 nM | nih.gov |

| 7rh | 3-(2-(Pyrazolo[1,5-a]pyrimidin-6-yl)-ethynyl)benzamide | 6.8 nM | researchgate.net |

Receptor tyrosine kinases (RTKs) are frequently overexpressed in cancer cells, making them a key target for cancer therapy. Benzamide derivatives have been investigated as inhibitors of several tyrosine kinases, including Epidermal Growth Factor Receptor (EGFR) and Bcr-Abl. nih.govnih.gov

A study on 4-(arylaminomethyl)benzamide derivatives identified analogues 11 and 13 , which contain a (trifluoromethyl)benzene ring, as highly potent EGFR inhibitors, showing 91% and 92% inhibition at a 10 nM concentration, respectively. nih.govresearchgate.net Another series of 3-substituted benzamide derivatives were evaluated for their antiproliferative activity against the Bcr-Abl-positive leukemia cell line K562, with several 3-halogenated and 3-trifluoromethylated benzamides identified as highly potent Bcr-Abl kinase inhibitors. nih.gov Research on 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as fibroblast growth factor receptor-1 (FGFR1) inhibitors found that compound C9 was effective against several non-small cell lung cancer (NSCLC) cell lines, with IC50 values ranging from 1.25 to 2.31 µM. semanticscholar.org

| Compound | Target Kinase | Activity | Reference |

|---|---|---|---|

| Analogue 11 | EGFR | 91% inhibition at 10 nM | nih.govresearchgate.net |

| Analogue 13 | EGFR | 92% inhibition at 10 nM | nih.govresearchgate.net |

| NS-187 (9b) | Bcr-Abl | Identified as a highly potent inhibitor | nih.gov |

| Compound C9 | FGFR1 | IC50 = 1.25 ± 0.23 µM (NCI-H1581 cells) | semanticscholar.org |

Receptor Binding and Modulation Studies (e.g., Trace Amine Associated Receptors (TAARs))

Trace amine-associated receptors (TAARs) are a family of G protein-coupled receptors activated by trace amines, which are structurally related to classical monoamine neurotransmitters. nih.gov TAAR1, the most studied member, is considered a novel target for treating psychotic disorders like schizophrenia. mdpi.com Research has identified specific benzamide structures that act as modulators of these receptors. For instance, EPPTB (N-(3-ethoxyphenyl)-4-(1-pyrrolidinyl)-3-(trifluoromethyl)benzamide) has been characterized as a selective antagonist for TAAR1, making it a valuable tool for investigating the receptor's functions. nih.gov In a study exploring analogues based on a 4-(2-aminoethyl)piperidine core, benzamides were found to be less potent TAAR1 agonists compared to ureas. mdpi.com

Antimicrobial Activity Profiling

Benzamide derivatives have demonstrated a wide range of antimicrobial activities, including antibacterial and antifungal effects. nanobioletters.comresearchgate.net This makes them an important scaffold in the search for new antimicrobial agents to combat resistant pathogens. ontosight.ai

Studies have shown that benzamides are effective against both Gram-positive and Gram-negative bacteria. nih.gov One investigation into N-benzamide derivatives found that compound 5a showed excellent activity against Bacillus subtilis and Escherichia coli, with minimum inhibitory concentration (MIC) values of 6.25 and 3.12 μg/mL, respectively. nanobioletters.com A newer generation benzamide, TXA707 , which targets the bacterial cell division protein FtsZ, has shown potent antistaphylococcal activity, including against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Its prodrug, TXA709 , has demonstrated improved pharmacokinetic properties. nih.gov Furthermore, a series of novel benzamides substituted with pyridine-linked 1,2,4-oxadiazole (B8745197) showed good fungicidal activities against eight tested fungi at 50 mg/L. nih.gov Specifically, compound 7h exhibited superior inhibitory activity (90.5%) against Botrytis cinereal compared to the commercial fungicide fluxapyroxad (B1673505) (63.6%). nih.gov

| Compound | Target Organism | Activity (MIC or % Inhibition) | Reference |

|---|---|---|---|

| Compound 5a | B. subtilis | MIC: 6.25 µg/mL | nanobioletters.com |

| Compound 5a | E. coli | MIC: 3.12 µg/mL | nanobioletters.com |

| TXA707 | S. aureus (including MRSA) | Potent antistaphylococcal activity | nih.gov |

| Compound 7h | Botrytis cinereal | 90.5% inhibition at 50 mg/L | nih.gov |

Antitubercular Efficacy

While research specifically detailing the antitubercular activity of 3-Bromo-4-(trifluoromethoxy)benzamide is not extensively documented, the broader class of halogenated compounds has shown promise. For instance, studies on bromo-analogues of pyrimidine (B1678525) nucleosides have identified them as potent inhibitors of Mycobacterium tuberculosis. nih.gov One such compound, 3'-bromo-3'-deoxy-arabinofuranosylthymine, was found to be a highly effective agent against both wild-type (H37Ra) and drug-resistant strains of M. tuberculosis, with a minimal inhibitory concentration (MIC₅₀) of 1-2 µg/mL. nih.gov This compound also demonstrated significant activity against mycobacteria located within human monocytic cells. nih.gov Other research into coumarin (B35378) hybrids has also identified compounds with potent anti-tubercular effects, suggesting that the inclusion of electron-withdrawing substituents can be beneficial for this activity. nih.gov

Antibacterial Activity Against Specific Pathogens

Benzamide analogues have demonstrated notable antibacterial properties against a variety of pathogens. Preliminary studies on 4-Bromo-3-(trifluoromethoxy)benzamide, a close structural isomer of the subject compound, indicate inhibitory effects against several bacterial strains, including Staphylococcus aureus.

Further research into N-Benzamide derivatives has provided specific data on their efficacy. Certain synthesized compounds showed significant activity against both Gram-positive (Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria. nanobioletters.com The activity is attributed to the compounds' ability to penetrate the bacterial cell wall or achieve a better fit at the receptor site. nanobioletters.com Similarly, N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives have shown good antibacterial effects, particularly against Gram-positive bacteria, with MIC values ranging from 0.98 to 31.25 μmol/L. nih.gov

Table 1: In Vitro Antibacterial Activity of Benzamide Analogues

| Compound/Analogue | Pathogen | Measurement | Result | Reference |

|---|---|---|---|---|

| N-Benzamide Derivative (Compound 5a) | B. subtilis | MIC | 6.25 µg/mL | nanobioletters.com |

| N-Benzamide Derivative (Compound 5a) | E. coli | MIC | 3.12 µg/mL | nanobioletters.com |

| N-Benzamide Derivative (Compound 6b) | E. coli | MIC | 3.12 µg/mL | nanobioletters.com |

| N-Benzamide Derivative (Compound 6c) | B. subtilis | MIC | 6.25 µg/mL | nanobioletters.com |

| (S)-2-(4-Bromophenylcarbamoyl)-5-chlorophenyl 2-acetamido-3-phenylpropanoate | Gram-positive bacteria | MIC | 0.98–31.25 μmol/L | nih.gov |

Antifungal Activity

The antifungal potential of benzamide analogues has been investigated against various fungal species. N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives were tested against Fusarium oxysporum, Sclerotinia sclerotiorum, and Saccharomyces cerevisiae, showing MIC values that ranged from 0.3 to 5.0 mg/mL. nih.gov

More extensive studies on novel benzamide derivatives containing a triazole moiety have revealed significant activity against several phytopathogenic fungi. nih.govresearchgate.net These studies demonstrated that the presence of fluorine or chlorine on the benzene (B151609) ring tended to improve antifungal activity, whereas methoxy (B1213986) or trifluoromethyl groups sometimes decreased it. nih.govresearchgate.net One compound, designated 6h, showed excellent activity against Alternaria alternata with a median effective concentration (EC₅₀) of 1.77 µg/mL, which was superior to the commercial fungicide myclobutanil. nih.gov Another compound, 6k, exhibited the broadest antifungal spectrum, with EC₅₀ values from 0.98 to 6.71 µg/mL against the tested fungi. nih.govresearchgate.net

Table 2: In Vitro Antifungal Activity of Benzamide Analogues Containing a Triazole Moiety

| Compound | Fungal Species | EC₅₀ (µg/mL) | Reference |

|---|---|---|---|

| 6h | Alternaria alternata | 1.77 | nih.gov |

| 6k | Various Fungi | 0.98 - 6.71 | nih.govresearchgate.net |

| 6e | Alternaria solani | 1.90 | nih.govresearchgate.net |

| 6f | Alternaria solani | 4.51 | nih.govresearchgate.net |

| 6g | Alternaria solani | 7.07 | nih.govresearchgate.net |

| 6h | Alternaria solani | 2.00 | nih.govresearchgate.net |

Anticancer Activity in Cell-Based Assays

The anticancer properties of benzamide analogues are a significant area of research, with studies demonstrating their ability to inhibit the growth of various cancer cell lines.

Inhibition of Cancer Cell Line Proliferation

The structural analogue 4-Bromo-3-(trifluoromethoxy)benzamide has shown effectiveness against multiple cancer cell lines, including non-small cell lung cancer (NSCLC) models. The cytotoxic effects of various other bromo- and trifluoromethyl-containing analogues have been quantified against a range of human tumor cells.

For example, a brominated acetophenone (B1666503) derivative (Compound 5c) exhibited remarkable cytotoxicity against several cancer cell lines, with IC₅₀ values below 10 µg/mL for breast (MCF7) and prostate (PC3) adenocarcinoma cells. farmaciajournal.com Another study on a spirocyclic 3-bromo-4,5-dihydroisoxazole (B8742708) derivative showed a strong reduction in cell growth across four different pancreatic cancer cell lines. nih.gov Furthermore, a thiazolo[4,5-d]pyrimidine (B1250722) derivative containing a trifluoromethyl group (Compound 3b) proved to be highly active, especially against melanoma cancer cells. nih.gov

Table 3: In Vitro Antiproliferative Activity of Benzamide Analogues

| Compound/Analogue | Cancer Cell Line | IC₅₀ | Reference |

|---|---|---|---|

| Brominated Acetophenone (5c) | Breast Adenocarcinoma (MCF7) | < 10 µg/mL | farmaciajournal.com |

| Brominated Acetophenone (5c) | Prostate Adenocarcinoma (PC3) | < 10 µg/mL | farmaciajournal.com |

| Brominated Acetophenone (5c) | Alveolar Adenocarcinoma (A549) | 11.80 µg/mL | farmaciajournal.com |

| Brominated Acetophenone (5c) | Colorectal Adenocarcinoma (Caco2) | 18.40 µg/mL | farmaciajournal.com |

| Thiazolo[4,5-d]pyrimidine (3b) | Melanoma (C32) | 24.4 µM | nih.gov |

Identification of Molecular Targets and Pathways

The anticancer activity of these compounds is rooted in their interaction with specific molecular targets and signaling pathways within cancer cells. The analogue 4-Bromo-3-(trifluoromethoxy)benzamide is believed to exert its effects by inhibiting the activity of the fibroblast growth factor receptor (FGFR), which plays a crucial role in tumor growth.

Other bromo-analogues have been found to target different key enzymes. A spirocyclic 3-bromo-4,5-dihydroisoxazole was identified as a covalent inhibitor of glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a key enzyme in the energy metabolism of cancer cells. nih.gov The antiproliferative activity of this compound correlated directly with the intracellular inhibition of hGAPDH. nih.gov Molecular docking studies of other benzamide derivatives suggest they can bind efficiently to enzymes like inducible nitric oxide synthase (iNOS) and regulate the expression of proteins such as COX-2. researchgate.net

Anti-inflammatory Properties (in vitro)

In vitro studies have confirmed the anti-inflammatory potential of this compound analogues. The isomer 4-Bromo-3-(trifluoromethoxy)benzamide has been shown to potentially reduce the production of pro-inflammatory cytokines in immune cells.

More detailed mechanistic studies on other analogues provide deeper insights. A compound known as 3-bromo-4,5-dihydroxybenzaldehyde (B99904) (BDB) was found to suppress inflammation in keratinocytes by downregulating inflammatory cytokines (IL-6, IL-8, TNF-α) and chemokines. mdpi.com This effect was achieved by modulating the mitogen-activated protein kinase (MAPK) and nuclear factor kappa B (NF-κB) signaling pathways. mdpi.com

Similarly, another bromo-analogue, 4-((5-bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic acid, inhibited the production of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and pro-inflammatory cytokines in activated microglial cells. nih.gov Its mechanism also involved the potent suppression of the MAPK and NF-κB pathways. nih.gov Studies on nitro-substituted benzamide derivatives further corroborate these findings, with certain compounds showing high inhibitory capacity on NO production in macrophages, with IC₅₀ values as low as 3.7 µM, and significantly suppressing the expression of COX-2, IL-1β, and TNF-α. researchgate.net

Table 4: In Vitro Anti-inflammatory Activity of Benzamide Analogues

| Compound/Analogue | Cell Line | Key Findings | Mechanism | Reference |

|---|---|---|---|---|

| Nitro Benzamide (Compound 5) | RAW264.7 Macrophages | IC₅₀ of 3.7 µM for NO inhibition | Suppression of COX-2, IL-1β, TNF-α | researchgate.net |

| Nitro Benzamide (Compound 6) | RAW264.7 Macrophages | IC₅₀ of 5.3 µM for NO inhibition | Suppression of COX-2, IL-1β, TNF-α | researchgate.net |

| 3-bromo-4,5-dihydroxybenzaldehyde (BDB) | HaCaT Keratinocytes | Downregulation of inflammatory cytokines and chemokines | Modulation of MAPK and NF-κB pathways | mdpi.com |

Mechanism of Action Elucidation at the Cellular and Molecular Level

The in vitro biological activity of benzamide analogues, particularly those with halogen and trifluoromethoxy substitutions, has been a subject of significant interest in medicinal chemistry. While specific detailed studies on "this compound" are not extensively available in the public domain, research on closely related analogues provides valuable insights into the potential mechanisms of action at the cellular and molecular level. These studies suggest that the biological effects of such compounds are often linked to the inhibition of specific cellular signaling pathways, induction of apoptosis, and cell cycle arrest.

One of the key mechanisms of action identified for bromo-benzamide derivatives is the inhibition of receptor tyrosine kinases (RTKs). nih.govsemanticscholar.org RTKs are crucial regulators of cellular processes, including proliferation, survival, differentiation, and migration. nih.gov Dysregulation of RTK signaling is a common feature in many cancers, making them important therapeutic targets.

A notable example is the investigation of a series of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1). nih.govsemanticscholar.orgnih.gov FGFR1 is an RTK that, when activated by fibroblast growth factors (FGFs), triggers downstream signaling cascades such as the MAPK and PLCγ pathways, which are involved in tumor formation and progression. nih.govsemanticscholar.org

In vitro studies on these 4-bromo-benzamide analogues have demonstrated their ability to inhibit the proliferation of non-small cell lung cancer (NSCLC) cell lines that exhibit FGFR1 amplification. nih.govnih.gov The inhibitory activity of one of the most promising compounds from this series, designated as compound C9, was evaluated against a panel of NSCLC cell lines. nih.govnih.gov The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit cell proliferation by 50%, were determined and are presented in the table below.

In Vitro Antiproliferative Activity of Compound C9 against NSCLC Cell Lines

| NSCLC Cell Line | IC50 (µM) |

|---|---|

| NCI-H1581 | 1.25 ± 0.23 |

| NCI-H520 | 1.36 ± 0.27 |

| NCI-H1703 | 1.85 ± 0.32 |

| NCI-H460 | 2.14 ± 0.36 |

| NCI-H226 | 2.31 ± 0.41 |

Data sourced from a study on 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as FGFR1 inhibitors. nih.gov

Further mechanistic investigations at the molecular level revealed that compound C9 inhibits the autophosphorylation of FGFR1 in a dose-dependent manner. nih.govnih.gov This inhibition of FGFR1 phosphorylation subsequently blocks the downstream signaling pathways, as evidenced by the reduced phosphorylation of PLCγ1 and ERK. nih.govnih.gov

The cellular consequences of this signaling inhibition include cell cycle arrest and the induction of apoptosis. nih.govnih.gov Treatment of NSCLC cells with compound C9 led to an accumulation of cells in the G2 phase of the cell cycle, indicating a block in cell cycle progression. nih.govnih.gov Furthermore, the compound was shown to induce cellular apoptosis. nih.govnih.gov

Molecular docking studies have provided a theoretical basis for the inhibitory activity of these benzamide derivatives. nih.govnih.gov These computational experiments suggest that compounds like C9 can bind to the ATP-binding pocket of the FGFR1 kinase domain, forming multiple hydrogen bonds and hydrophobic interactions, thereby preventing the binding of ATP and subsequent receptor autophosphorylation. nih.govnih.gov

While these findings are for a closely related analogue, they provide a strong rationale for the potential mechanism of action of "this compound" and other similar benzamide derivatives. The presence of the bromo and trifluoromethoxy groups can influence the compound's lipophilicity and electronic properties, which may enhance its interaction with biological targets like receptor tyrosine kinases. tandfonline.com The trifluoromethyl group, in particular, is known to often increase the metabolic stability and membrane permeability of drug candidates, potentially leading to improved biological activity. tandfonline.com

Advanced Structural Characterization of Benzamide Derivatives

X-ray Crystallography for Solid-State Conformation and Intermolecular Interactions

X-ray crystallography is a powerful technique for determining the precise arrangement of atoms within a crystalline solid. For 3-Bromo-4-(trifluoromethoxy)benzamide, a single-crystal X-ray diffraction study would reveal its solid-state conformation, including bond lengths, bond angles, and torsion angles. While a specific crystal structure for this compound is not publicly available in the Cambridge Structural Database (CSD), analysis of related brominated benzamide (B126) structures provides insights into the expected intermolecular interactions. jst.go.jpnih.gov

In the solid state, benzamide derivatives commonly form hydrogen-bonded dimers or tapes through the amide functional group (N-H···O). nih.gov For this compound, it is anticipated that the amide protons would act as hydrogen-bond donors to the carbonyl oxygen of an adjacent molecule, leading to the formation of supramolecular assemblies.

Table 1: Expected Crystallographic Parameters and Interactions for this compound

| Parameter | Expected Feature |

|---|---|

| Crystal System | Likely monoclinic or orthorhombic, common for substituted benzamides. |

| Space Group | Centrosymmetric space groups are common for achiral benzamides. |

| Hydrogen Bonding | Strong N-H···O hydrogen bonds forming dimers or chains. |

| Halogen Bonding | Potential for C-Br···O or C-Br···N interactions influencing crystal packing. |

| Other Interactions | van der Waals forces, dipole-dipole interactions involving the trifluoromethoxy group. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Structure and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of molecules in solution. For this compound, ¹H and ¹³C NMR spectra would provide detailed information about the chemical environment of each proton and carbon atom.

In the ¹H NMR spectrum, the aromatic protons are expected to appear as a set of coupled multiplets in the range of 7-8 ppm. The specific chemical shifts and coupling constants would be influenced by the electronic effects of the bromo, trifluoromethoxy, and benzamide substituents. The amide protons would likely appear as a broad singlet, with its chemical shift being dependent on the solvent and concentration.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Aromatic CH | 7.0 - 8.0 | 110 - 140 |

| Amide NH₂ | 5.0 - 8.0 (broad) | - |

| Carbonyl C=O | - | 165 - 170 |

| C-Br | - | 110 - 120 |

| C-OCF₃ | - | 140 - 150 |

| CF₃ | - | ~120 (quartet) |